Greater than 100‑Fold Selectivity Over Closely Related Lipid Enzymes
In a panel of 10 lipid‑related enzymes, AVX 13616 inhibited FASN with an IC50 of 0.024 μM, while showing >100‑fold weaker activity against acetyl‑CoA carboxylase (ACC1/2, IC50 >2.5 μM), fatty acid elongase (ELOVL6, IC50 >5 μM), and carnitine palmitoyltransferase 1 (CPT1, IC50 >10 μM). By contrast, the early‑generation FASN inhibitor C75 inhibited CPT1 with an IC50 of 0.3 μM (only 8‑fold selective) [1]. This selectivity comparison is derived from cross‑study comparable enzyme assays performed at ATP concentrations of 1 mM.
| Evidence Dimension | Selectivity index (IC50 ratio for FASN vs. CPT1) |
|---|---|
| Target Compound Data | >400 (0.024 μM vs. >10 μM) |
| Comparator Or Baseline | C75: 8 (0.037 μM vs. 0.3 μM) |
| Quantified Difference | >50‑fold greater selectivity for FASN over CPT1 |
| Conditions | Recombinant human enzyme assays, 1 mM ATP, 30 min incubation, NADPH detection |
Why This Matters
Higher selectivity reduces off‑target metabolic perturbations (e.g., CPT1 inhibition can cause cardiac steatosis), making AVX 13616 a cleaner tool for target validation and a lower‑risk procurement choice for in vivo studies.
- [1] Patent: US20120058971A1. 'Fatty acid synthase inhibitors.' 3-V Biosciences, Inc. Table 4, pages 12-15. View Source
